molecular formula C19H21N5O3S B2391718 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034512-61-1

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2391718
CAS No.: 2034512-61-1
M. Wt: 399.47
InChI Key: OXPTYEASMQKYMG-UHFFFAOYSA-N
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Description

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a piperidine ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring, and finally, the attachment of the thiazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Imidazolidinone Ring Formation: This step often involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinone ring.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a piperidine derivative.

    Thiazole Ring Attachment: The final step involves the coupling of the piperidine-imidazolidinone intermediate with a thiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide: shares structural similarities with other imidazolidinone derivatives, piperidine derivatives, and thiazole derivatives.

Uniqueness

  • The unique combination of the imidazolidinone, piperidine, and thiazole rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c25-16(21-18-20-8-11-28-18)12-22-9-6-14(7-10-22)23-13-17(26)24(19(23)27)15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPTYEASMQKYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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